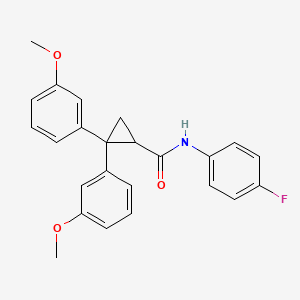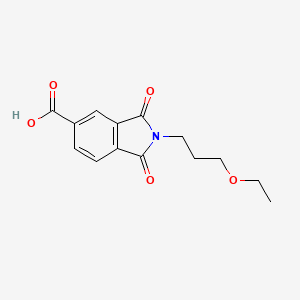
N-(4-fluorophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-fluorophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide, also known as BDP-9066, is a cyclopropane carboxamide compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions for research.
Wirkmechanismus
The mechanism of action of N-(4-fluorophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide is not fully understood, but it is believed to act on the endocannabinoid system. This system plays a role in regulating various physiological processes such as pain, inflammation, and appetite. N-(4-fluorophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide is thought to modulate the activity of the endocannabinoid system by binding to cannabinoid receptors, which may result in its therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that N-(4-fluorophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide may have anti-tumor effects by inducing apoptosis, or programmed cell death, in cancer cells. It has also been shown to reduce inflammation and pain in animal models of arthritis. Additionally, N-(4-fluorophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide has been evaluated for its potential to protect against neurodegeneration by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-fluorophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide in lab experiments is its high potency and selectivity for cannabinoid receptors. This allows for more precise targeting of the endocannabinoid system and reduces the potential for off-target effects. However, one limitation is the lack of information regarding its pharmacokinetics and toxicity, which may affect its suitability for use in clinical trials.
Zukünftige Richtungen
Further research is needed to fully understand the mechanism of action of N-(4-fluorophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide and its potential therapeutic applications. Studies are needed to evaluate its pharmacokinetics and toxicity, as well as its efficacy in clinical trials. Additionally, future research may focus on developing derivatives of N-(4-fluorophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide with improved pharmacological properties.
Synthesemethoden
The synthesis of N-(4-fluorophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide involves the reaction of 4-fluoroaniline with 3-methoxybenzaldehyde in the presence of sodium hydride to form N-(4-fluorophenyl)-3-methoxybenzamide. This intermediate is then reacted with cyclopropanecarboxylic acid chloride in the presence of triethylamine to yield the final product, N-(4-fluorophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide.
Wissenschaftliche Forschungsanwendungen
N-(4-fluorophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide has been studied for its potential therapeutic applications in various fields of medicine. It has been evaluated for its anti-tumor properties, as well as its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, studies have shown that N-(4-fluorophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide may have anti-inflammatory and analgesic effects.
Eigenschaften
IUPAC Name |
N-(4-fluorophenyl)-2,2-bis(3-methoxyphenyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FNO3/c1-28-20-7-3-5-16(13-20)24(17-6-4-8-21(14-17)29-2)15-22(24)23(27)26-19-11-9-18(25)10-12-19/h3-14,22H,15H2,1-2H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JALDHDPJGYYZHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2(CC2C(=O)NC3=CC=C(C=C3)F)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N'-[methoxy(phenyl)acetyl]benzohydrazide](/img/structure/B4966210.png)


![3-allyl-5-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4966222.png)
![2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B4966247.png)
![5-{5-chloro-2-[(2-chlorobenzyl)oxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B4966253.png)

![propyl {[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B4966262.png)
![methyl N-(3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-L-isoleucinate](/img/structure/B4966270.png)
![ethyl 6-methyl-2-{[(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4966282.png)
![3-[(2-bromo-4-nitrophenyl)amino]-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4966290.png)
![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-methoxyphenyl)butanamide](/img/structure/B4966303.png)
![ethyl {5-[4-(2-amino-2-oxoethoxy)-3-ethoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B4966308.png)
